![molecular formula C20H20FN3O2 B5016128 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5016128.png)
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-[4-(4-fluorophenyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione is a chemical compound that is commonly known as flupirtine. Flupirtine is a non-opioid analgesic that has been used to treat pain and inflammation for over three decades. It is a unique compound that has a distinct mechanism of action compared to other analgesics.
Wirkmechanismus
Flupirtine's mechanism of action is unique compared to other analgesics. It acts as a selective neuronal potassium channel opener, which leads to hyperpolarization of neurons and a decrease in excitability. This results in a reduction in pain without the sedative effects seen with other analgesics.
Biochemical and Physiological Effects:
Flupirtine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of neurodegenerative diseases. Flupirtine has also been shown to have a neuroprotective effect in animal models of traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using flupirtine in lab experiments is its unique mechanism of action. It can be used to study the role of potassium channels in pain and inflammation. However, one limitation of using flupirtine is its potential toxicity. It has been shown to have hepatotoxic effects in some patients, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on flupirtine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Flupirtine has been shown to have neuroprotective effects in animal models of traumatic brain injury and could potentially be used to treat other neurodegenerative diseases. Additionally, further research could be done to better understand the potential hepatotoxic effects of flupirtine and how to mitigate these effects.
Synthesemethoden
The synthesis of flupirtine involves a multi-step process that includes the reaction of 4-fluoroaniline with 1,2-dibromoethane to produce 4-(4-fluorophenyl)-1,2-dibromoethane. This intermediate is then reacted with piperazine to produce 3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-dibromoethane. Finally, the dibromo compound is treated with sodium ethoxide to produce flupirtine.
Wissenschaftliche Forschungsanwendungen
Flupirtine has been extensively researched for its potential therapeutic uses. It has been studied as a potential treatment for a variety of conditions, including chronic pain, neuropathic pain, migraine headaches, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Flupirtine has also been shown to have potential anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h1-9,18H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKRQHPHJUJQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327025 | |
Record name | 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
299408-71-2 | |
Record name | 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.